1,2-Dichloro-1,2-difluoroethanesultone 1,2-Dichloro-1,2-difluoroethanesultone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13628816
InChI: InChI=1S/C2Cl2F2O3S/c3-1(5)2(4,6)10(7,8)9-1
SMILES: C1(C(S(=O)(=O)O1)(F)Cl)(F)Cl
Molecular Formula: C2Cl2F2O3S
Molecular Weight: 212.99 g/mol

1,2-Dichloro-1,2-difluoroethanesultone

CAS No.:

Cat. No.: VC13628816

Molecular Formula: C2Cl2F2O3S

Molecular Weight: 212.99 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dichloro-1,2-difluoroethanesultone -

Specification

Molecular Formula C2Cl2F2O3S
Molecular Weight 212.99 g/mol
IUPAC Name 3,4-dichloro-3,4-difluorooxathietane 2,2-dioxide
Standard InChI InChI=1S/C2Cl2F2O3S/c3-1(5)2(4,6)10(7,8)9-1
Standard InChI Key KWRQXDXVZPBVQK-UHFFFAOYSA-N
SMILES C1(C(S(=O)(=O)O1)(F)Cl)(F)Cl
Canonical SMILES C1(C(S(=O)(=O)O1)(F)Cl)(F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3,4-dichloro-3,4-difluorooxathietane 2,2-dioxide, reflects its four-membered oxathietane ring system with two chlorine and two fluorine atoms attached to adjacent carbons, alongside a sulfone group (SO2\text{SO}_2) . The SMILES notation C1(C(S(=O)(=O)O1)(F)Cl)(F)Cl\text{C1(C(S(=O)(=O)O1)(F)Cl)(F)Cl} confirms this arrangement, while the InChIKey KWRQXDXVZPBVQK-UHFFFAOYSA-N\text{KWRQXDXVZPBVQK-UHFFFAOYSA-N} provides a unique identifier for its stereochemical configuration.

Table 1: Key Identifiers of 1,2-Dichloro-1,2-difluoroethanesultone

PropertyValueSource
CAS Registry Number2268-24-8
Molecular FormulaC2Cl2F2O3S\text{C}_2\text{Cl}_2\text{F}_2\text{O}_3\text{S}
Molecular Weight212.99 g/mol
SMILESC1(C(S(=O)(=O)O1)(F)Cl)(F)Cl\text{C1(C(S(=O)(=O)O1)(F)Cl)(F)Cl}
InChIKeyKWRQXDXVZPBVQK-UHFFFAOYSA-N\text{KWRQXDXVZPBVQK-UHFFFAOYSA-N}

Physicochemical Properties

Thermal and Physical Characteristics

Data for the sultone remain limited, but inferences from structurally similar compounds provide insights:

  • Boiling Point: Comparable halogenated ethanes (e.g., 1,2-dichloro-1,2-difluoroethane, CAS 431-06-1) exhibit boiling points of 58–59°C . The sulfone group likely increases polarity, raising the boiling point beyond this range.

  • Density: Analogous HCFCs like HCFC-132b (CAS 1649-08-7) have densities of ~1.466 g/cm³ , suggesting the sultone’s density exceeds 1.5 g/cm³ due to the sulfone moiety.

  • Refractive Index: Expected to align with values near 1.376 (observed in non-sultone analogs) .

Table 2: Inferred Physical Properties

PropertyEstimated ValueBasis
Boiling Point>60°CSulfone group polarity
Density~1.5–1.6 g/cm³Comparison to HCFC-132b
Refractive Index1.37–1.40Halogenated ethanes

Chemical Reactivity and Applications

Reactivity Profile

The sultone’s structure predisposes it to ring-opening reactions, a hallmark of sulfonate esters. Potential reactions include:

  • Nucleophilic Attack: Hydrolysis to yield sulfonic acids or alcohols under acidic/basic conditions.

  • Radical Substitution: Fluorine or chlorine replacement in the presence of catalysts .

Industrial and Synthetic Utility

  • Chemical Intermediate: Used in synthesizing fluorinated polymers or agrochemicals, leveraging its dual halogenation sites .

  • Refrigerant Production: As an HCFC derivative, it may serve as a precursor in manufacturing hydrofluorocarbons (HFCs) like HFC-134a .

  • Pharmaceutical Chemistry: Sultones are employed in prodrug design due to their hydrolytic stability.

Regulatory and Research Outlook

Future Research Directions

  • Toxicokinetic Studies: Elucidate metabolic pathways and ecotoxicological impacts.

  • Alternative Syntheses: Develop greener routes to minimize halogen waste.

  • Application Expansion: Explore roles in battery electrolytes or specialty polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator